molecular formula C11H15N5 B2646957 N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine CAS No. 1340146-25-9

N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine

Cat. No. B2646957
CAS RN: 1340146-25-9
M. Wt: 217.276
InChI Key: NMMSIKWEPWATEM-UHFFFAOYSA-N
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Description

“N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine” is a compound with the CAS Number: 1340146-25-9 . It has a molecular weight of 217.27 . The IUPAC name for this compound is N-methyl [1- (2-phenylethyl)-1H-tetraazol-5-yl]methanamine . The InChI code for this compound is 1S/C11H15N5/c1-12-9-11-13-14-15-16 (11)8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 .


Synthesis Analysis

A convenient method for constructing the tetrazole ring involves a one-pot reaction of amides with phosphorus oxychloride and sodium azide . This method has been used to synthesize a series of 1,5-disubstituted tetrazoles containing an amino or a carboxy group . These compounds are of interest as building blocks for the synthesis of biologically active substances .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H15N5/c1-12-9-11-13-14-15-16 (11)8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 .


Chemical Reactions Analysis

Tetrazoles, including “this compound”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds have been studied for their eco-friendly corrosion inhibitor properties for N80 steel in HCl solution. The research utilized electrochemical and theoretical approaches to demonstrate that such compounds can effectively inhibit corrosion, suggesting potential applications of similar tetrazolyl methanamines in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of novel urea and thiourea derivatives, including those related to tetrazol-5-yl methanamines. These compounds have shown good in vitro antibacterial activity against various pathogens, indicating the potential of tetrazolyl methanamines in developing new antimicrobial agents (Vedavathi et al., 2017).

Anticancer Activity

Research on palladium(II) and platinum(II) complexes based on Schiff base ligands, including phenylmethanamine derivatives, has shown promising anticancer activity. These complexes exhibited selectivity towards cancerous cell lines without cytotoxic activity toward noncancerous cells, suggesting a potential application in cancer therapy (Mbugua et al., 2020).

Molecular Synthesis

The synthesis of specific methanamine compounds through reactions involving p-Toluic hydrazide and glycine demonstrates the utility of these compounds in organic synthesis, potentially offering building blocks for more complex molecules (Shimoga, Shin, & Kim, 2018).

Mechanism of Action

Compounds with a (1-methyl-1H-tetrazol-5-yl)methanamine moiety exhibit biological activity . They are used as tachykinin antagonists, cholesterol ester transporter protein inhibitors (CETP), and progesterone receptor (PR) ligands for the treatment and prevention of inflammatory, demyelinating diseases and tumor metastases, HIV infection, cerebral insufficiency, among others .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-12-9-11-13-14-15-16(11)8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSIKWEPWATEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=NN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340146-25-9
Record name methyl({[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl})amine
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